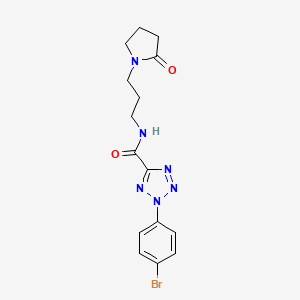
2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl derivative, followed by the introduction of the pyrrolidinone group through a series of nucleophilic substitution reactions. The final step involves the formation of the tetrazole ring, which is achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrazole ring are believed to play key roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. detailed studies are required to fully elucidate the molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6O2/c16-11-4-6-12(7-5-11)22-19-14(18-20-22)15(24)17-8-2-10-21-9-1-3-13(21)23/h4-7H,1-3,8-10H2,(H,17,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXISXHMSBNWROS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)
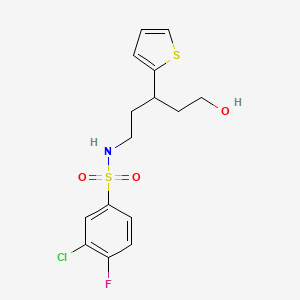
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)
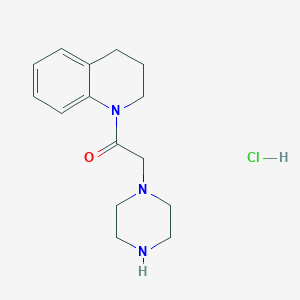
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(1,2-benzoxazol-3-yl)methanesulfonamide](/img/structure/B2392920.png)
![1-benzoyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2392925.png)
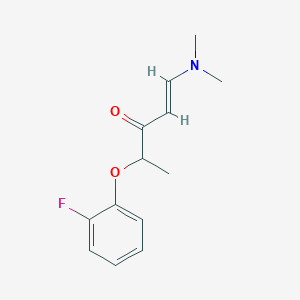

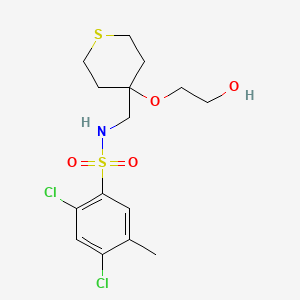
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B2392932.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)
